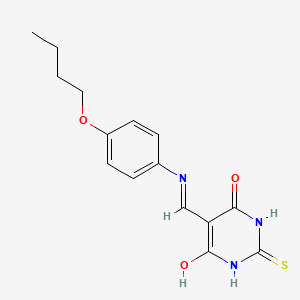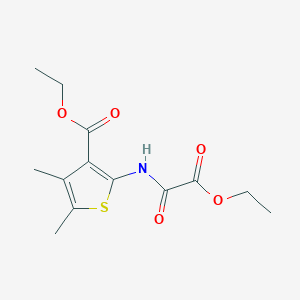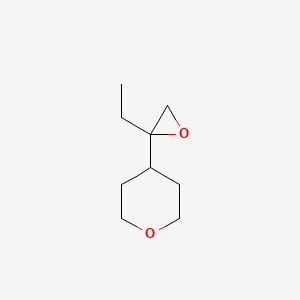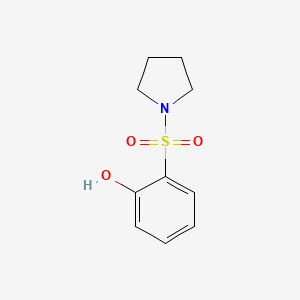
1-(2-(4-Toluenesulphonyl)acetyl)-4-phenylsemicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-(4-Toluenesulfonyl)acetyl)-4-phenylsemicarbazide” is a complex organic molecule. It contains a toluenesulfonyl group, an acetyl group, and a phenylsemicarbazide group. The toluenesulfonyl group is a sulfonyl group attached to a toluene, which is a benzene ring with a methyl group . The acetyl group is a functional group derived from acetic acid, and the phenylsemicarbazide group is a derivative of semicarbazide with a phenyl group attached.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the toluenesulfonyl group, the acetyl group, and the phenylsemicarbazide group. The exact synthesis process would depend on the starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in the molecule. The toluenesulfonyl and acetyl groups are likely to be attached to the nitrogen atom of the semicarbazide group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The toluenesulfonyl group is a good leaving group, so it could be replaced by a nucleophile in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the toluenesulfonyl group could make the compound more polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
The compound is involved in the synthesis of various heterocyclic compounds with potential antimicrobial activities. For instance, its derivatives have been synthesized and evaluated against Gram-positive, Gram-negative bacteria, and fungi, showing moderate to potent antimicrobial activity. This research suggests its utility in developing new antimicrobial agents (Sharshira & Hamada, 2012).
Catalytic Applications in Organic Synthesis
This compound has shown utility in one-pot reductive coupling reactions involving acetyl naphthalene derivatives, tosylhydrazide, and arylboronic acids, leading to the synthesis of substituted naphthalenes. Solvent choice significantly impacts the yield of these reactions, highlighting its role in facilitating efficient organic transformations (Shen et al., 2017).
Structural and Spectral Studies
Thiosemicarbazide derivatives have been studied for their structural and spectral properties, providing insights into their chemical behavior and potential applications in material science and molecular engineering. X-ray crystallographic studies have been employed to elucidate their molecular structures (Lima et al., 2002).
Antimalarial Agent Development
Efforts to develop new antimalarial agents have explored derivatives of this compound. Modifications to enhance activity against Plasmodium species while managing toxicity have been a focus, indicating its potential in contributing to antimalarial drug development (Klayman et al., 1983).
Metal Complexes and Coordination Chemistry
Research into the coordination chemistry of thiosemicarbazide derivatives has revealed interesting properties of metal complexes, including their geometrical structures and electronic properties. Such studies have implications for materials science, catalysis, and the design of metal-organic frameworks (Blanchard et al., 2005).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[[2-(4-methylphenyl)sulfonylacetyl]amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-12-7-9-14(10-8-12)24(22,23)11-15(20)18-19-16(21)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNPGGRIALYWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Toluenesulphonyl)acetyl)-4-phenylsemicarbazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2891356.png)

![5-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one](/img/structure/B2891358.png)
![(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide](/img/structure/B2891360.png)
amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2891362.png)

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2891367.png)
![Ethyl 4-oxo-5-(2-(p-tolyloxy)acetamido)-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2891369.png)


![N-(3,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2891374.png)